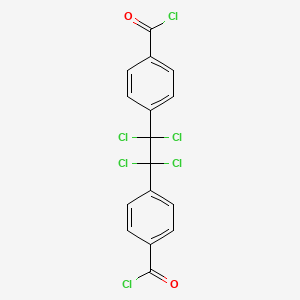
4,4'-(Tetrachloroethane-1,2-diyl)bisbenzoyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4'-(Tetrachloroethane-1,2-diyl)bisbenzoyl chloride (TBDBC) is an important and versatile chemical compound used in a wide variety of scientific research applications. It is a highly reactive compound that can be used to synthesize a variety of other compounds. TBDBC is also used in many biochemical and physiological experiments, as it has a number of advantages and limitations that must be taken into consideration.
Applications De Recherche Scientifique
4,4'-(Tetrachloroethane-1,2-diyl)bisbenzoyl chloride is used in a variety of scientific research applications. It is used as a reagent in organic synthesis, as it can be used to synthesize a variety of other compounds. It is also used in the synthesis of polymers and other polymeric materials, as well as in the synthesis of pharmaceuticals and other drugs. Additionally, 4,4'-(Tetrachloroethane-1,2-diyl)bisbenzoyl chloride is used in biochemistry and molecular biology experiments, as it can be used to modify proteins and other biomolecules.
Mécanisme D'action
4,4'-(Tetrachloroethane-1,2-diyl)bisbenzoyl chloride is a highly reactive compound, and its mechanism of action is based on its ability to form covalent bonds with other molecules. 4,4'-(Tetrachloroethane-1,2-diyl)bisbenzoyl chloride can react with a variety of different molecules, such as proteins, nucleic acids, carbohydrates, and lipids. When 4,4'-(Tetrachloroethane-1,2-diyl)bisbenzoyl chloride reacts with these molecules, it forms covalent bonds, which can then be used to modify the structure and function of the molecules.
Biochemical and Physiological Effects
4,4'-(Tetrachloroethane-1,2-diyl)bisbenzoyl chloride has a number of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes, such as proteases and phosphatases, which can be useful in the study of enzyme function. Additionally, 4,4'-(Tetrachloroethane-1,2-diyl)bisbenzoyl chloride has been shown to interact with proteins and other biomolecules, which can be useful in the study of protein structure and function. Finally, 4,4'-(Tetrachloroethane-1,2-diyl)bisbenzoyl chloride has been shown to interact with DNA, which can be useful in the study of DNA structure and function.
Avantages Et Limitations Des Expériences En Laboratoire
4,4'-(Tetrachloroethane-1,2-diyl)bisbenzoyl chloride has a number of advantages and limitations for lab experiments. One of the main advantages of 4,4'-(Tetrachloroethane-1,2-diyl)bisbenzoyl chloride is its high reactivity, which allows it to be used in a variety of different experiments. Additionally, 4,4'-(Tetrachloroethane-1,2-diyl)bisbenzoyl chloride is relatively stable and can be stored for long periods of time without significant degradation. However, 4,4'-(Tetrachloroethane-1,2-diyl)bisbenzoyl chloride is also highly toxic, and care must be taken when handling and storing it.
Orientations Futures
There are a number of potential future directions for the use of 4,4'-(Tetrachloroethane-1,2-diyl)bisbenzoyl chloride in scientific research. One potential direction is the use of 4,4'-(Tetrachloroethane-1,2-diyl)bisbenzoyl chloride in the synthesis of novel drugs and other pharmaceuticals. Additionally, 4,4'-(Tetrachloroethane-1,2-diyl)bisbenzoyl chloride could be used to modify proteins and other biomolecules to study their structure and function. Finally, 4,4'-(Tetrachloroethane-1,2-diyl)bisbenzoyl chloride could be used in the study of DNA structure and function, as it has been shown to interact with DNA.
Méthodes De Synthèse
4,4'-(Tetrachloroethane-1,2-diyl)bisbenzoyl chloride is synthesized by a reaction between tetrachloroethane and benzoyl chloride, which produces 1,2-dichloro-4,4'-bisbenzoyl chloride. This reaction is carried out in an inert atmosphere, such as nitrogen or argon. The reaction is then quenched with aqueous sodium hydroxide, which yields 4,4'-(Tetrachloroethane-1,2-diyl)bisbenzoyl chloride. The overall reaction is as follows:
C2Cl4 + C6H5COCl → C6H4Cl2COCl2 + C6H5COCl → C6H4Cl2COCl2 + NaOH → C6H4Cl2COCl2 + H2O → 4,4'-(Tetrachloroethane-1,2-diyl)bisbenzoyl chloride
Propriétés
IUPAC Name |
4-[2-(4-carbonochloridoylphenyl)-1,1,2,2-tetrachloroethyl]benzoyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8Cl6O2/c17-13(23)9-1-5-11(6-2-9)15(19,20)16(21,22)12-7-3-10(4-8-12)14(18)24/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZMSUJNEJRXVNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)Cl)C(C(C2=CC=C(C=C2)C(=O)Cl)(Cl)Cl)(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8Cl6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4'-(Tetrachloroethane-1,2-diyl)bisbenzoyl chloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![1,3-Bis[3,5-bis(trifluoromethyl)phenoxy]-4,6-bis(trifluoromethyl)benzene](/img/structure/B6312692.png)

![N,N-Dibenzyl-octahydro-3a,6a-bis(trifluoromethyl)-pyrrolo[3,4-c]pyrrole](/img/structure/B6312701.png)




